molecular formula C11H20O B3389854 Cyclohexaneacetaldehyde, 4-(1-methylethyl)- CAS No. 93981-63-6

Cyclohexaneacetaldehyde, 4-(1-methylethyl)-

Cat. No.: B3389854
CAS No.: 93981-63-6
M. Wt: 168.28 g/mol
InChI Key: DTUMUCFHNCPJHZ-UHFFFAOYSA-N
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Description

Cyclohexaneacetaldehyde, 4-(1-methylethyl)- is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This structure features a cyclohexane ring substituted with an acetaldehyde chain and an isopropyl group at the 4-position, a configuration that may be of significant interest in organic synthesis and fragrance research. The compound is closely related to phellandral (4-isopropyl-1-cyclohexene-1-carbaldehyde), a known flavor and fragrance agent found in essential oils like eucalyptus . As such, this high-purity reagent serves as a valuable reference standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification of natural products . Its specific aldehyde functionality and aliphatic structure also make it a versatile building block or intermediate for further chemical synthesis, including hydrogenation, reduction, or condensation reactions to create novel compounds for material science or pharmaceutical research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4-propan-2-ylcyclohexyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUMUCFHNCPJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072964
Record name Cyclohexaneacetaldehyde, 4-(1-methylethyl)-
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Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93981-63-6
Record name 4-(1-Methylethyl)cyclohexaneacetaldehyde
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Record name Cyclohexaneacetaldehyde, 4-(1-methylethyl)-
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Record name Cyclohexaneacetaldehyde, 4-(1-methylethyl)-
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Record name Cyclohexaneacetaldehyde, 4-(1-methylethyl)-
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Record name 4-(isopropyl)cyclohexaneacetaldehyde
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Synthetic Methodologies and Preparative Routes for Cyclohexaneacetaldehyde, 4 1 Methylethyl

Strategies for the Construction of the Cyclohexaneacetaldehyde Core

The formation of the 4-(1-methylethyl)cyclohexane ring, the central structural motif of the target molecule, can be achieved through well-established cycloaddition and annulation reactions.

One prominent strategy is the Diels-Alder reaction , a powerful tool for the formation of six-membered rings. libretexts.org In a potential synthetic route, a substituted diene, such as isoprene, could react with an appropriate dienophile, like crotonaldehyde, to form a substituted cyclohexene (B86901) carboxaldehyde. Subsequent hydrogenation of the double bond within the ring would yield the saturated cyclohexane (B81311) core. The regioselectivity of the Diels-Alder reaction is a critical factor in ensuring the desired 1,4-substitution pattern on the cyclohexane ring.

Another widely employed method for the construction of six-membered rings is the Robinson annulation . wikipedia.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.org For the synthesis of a precursor to the target molecule, a ketone such as 4-isopropylcyclohexanone (B42220) could be reacted with methyl vinyl ketone (MVK) in the presence of a base. researchgate.netresearchgate.net This would lead to the formation of a bicyclic α,β-unsaturated ketone, which can then be further functionalized to introduce the acetaldehyde (B116499) side chain. The choice of base and reaction conditions is crucial to control the outcome and yield of the annulation. youtube.com

ReactionKey ReactantsIntermediate/Product Type
Diels-Alder ReactionSubstituted diene (e.g., isoprene) + Dienophile (e.g., crotonaldehyde)Substituted cyclohexene carboxaldehyde
Robinson AnnulationKetone (e.g., 4-isopropylcyclohexanone) + Methyl vinyl ketoneBicyclic α,β-unsaturated ketone

Functional Group Interconversions Leading to the Aldehyde Moiety

Once the substituted cyclohexane core is in place, the introduction of the acetaldehyde functional group is typically achieved through oxidation of a precursor alcohol or reduction of a carboxylic acid derivative.

Oxidation Pathways for Precursor Alcohols

A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. In this context, the precursor alcohol, 2-(4-(1-methylethyl)cyclohexyl)ethanol, is a key intermediate. Several mild oxidation methods are available to perform this transformation efficiently without over-oxidation to the carboxylic acid.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically below -60 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgchemistrysteps.com This method is known for its high yields and tolerance of a wide range of functional groups. chemistrysteps.com The reaction must be carefully controlled to avoid side reactions. wikipedia.org

Another powerful and mild oxidizing agent is the Dess-Martin periodinane (DMP) . wikipedia.orgwikipedia.org This hypervalent iodine reagent allows for the selective oxidation of primary alcohols to aldehydes at room temperature in chlorinated solvents like dichloromethane. wikipedia.org The Dess-Martin oxidation is favored for its operational simplicity and high chemoselectivity. wikipedia.org

Oxidation MethodReagentsTypical Conditions
Swern Oxidation1. Oxalyl chloride, DMSO2. 2-(4-(1-methylethyl)cyclohexyl)ethanol3. TriethylamineLow temperature (-78 °C to -60 °C), inert atmosphere
Dess-Martin OxidationDess-Martin periodinaneRoom temperature, dichloromethane

Reduction Approaches for Carboxylic Acid Derivatives

An alternative strategy for accessing the aldehyde functionality is through the partial reduction of carboxylic acid derivatives, such as esters or acyl chlorides.

A highly effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) . masterorganicchemistry.com DIBAL-H is a bulky reducing agent that can selectively reduce esters to aldehydes at low temperatures (typically -78 °C). masterorganicchemistry.comyoutube.com The reaction is carefully controlled by using a stoichiometric amount of the reagent and maintaining a low temperature to prevent over-reduction to the primary alcohol. youtube.com For instance, the reduction of ethyl 4-(1-methylethyl)cyclohexaneacetate with one equivalent of DIBAL-H at -78 °C would be expected to yield the target aldehyde.

Reduction MethodSubstrateReagentKey Condition
Partial ReductionEthyl 4-(1-methylethyl)cyclohexaneacetateDiisobutylaluminium hydride (DIBAL-H)Low temperature (-78 °C)

Stereoselective Synthesis of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- and its Stereoisomers

The 4-(1-methylethyl)cyclohexaneacetaldehyde molecule can exist as cis and trans stereoisomers depending on the relative orientation of the isopropyl and acetaldehyde groups on the cyclohexane ring. The control of this stereochemistry is a significant aspect of its synthesis.

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. scielo.org.mx For instance, an Evans auxiliary, a type of oxazolidinone, can be attached to a precursor molecule to direct the stereoselective formation of a new stereocenter. researchgate.net In the context of the target molecule, a chiral auxiliary could be employed during the construction of the cyclohexane ring or in a reaction to introduce a chiral center that would then influence the final stereochemistry of the product. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered.

The stereochemical outcome of reactions like the Robinson annulation can also be influenced by reaction conditions. wikipedia.org Kinetically controlled aldol condensations in the Robinson annulation sequence often favor the formation of the trans product due to antiperiplanar effects in the transition state. wikipedia.org

Catalytic Systems in the Synthesis of Cyclohexaneacetaldehyde, 4-(1-methylethyl)-

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to desired products.

Rhodium-catalyzed hydroformylation is a powerful method for the direct conversion of alkenes to aldehydes. researchgate.netrsc.org An appropriately substituted vinylcyclohexane, such as 4-vinyl-1-isopropylcyclohexane, could be subjected to hydroformylation using a rhodium catalyst in the presence of carbon monoxide and hydrogen. The choice of ligands on the rhodium catalyst is critical for controlling the regioselectivity of the aldehyde formation (i.e., linear vs. branched product). rsc.org

Catalytic hydrogenation is another important catalytic process in the synthesis of the target molecule. For example, if the cyclohexane ring is constructed via a Diels-Alder reaction resulting in a cyclohexene derivative, the double bond can be reduced to the desired saturated cyclohexane ring through catalytic hydrogenation over a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Catalytic ReactionSubstrate TypeCatalystProduct Type
HydroformylationSubstituted vinylcyclohexaneRhodium complex with specific ligandsAldehyde
HydrogenationSubstituted cyclohexenePalladium on carbon (Pd/C) or Platinum oxide (PtO₂)Saturated cyclohexane

Optimization of Reaction Conditions and Yield for Cyclohexaneacetaldehyde, 4-(1-methylethyl)-

The optimization of reaction conditions is a critical step in any synthetic process to maximize the yield of the desired product and minimize the formation of byproducts.

Key parameters that are often optimized include:

Temperature: Many reactions are highly sensitive to temperature. For instance, the Swern oxidation requires cryogenic temperatures to prevent side reactions, while other reactions may require heating to proceed at a reasonable rate. wikipedia.orgresearchgate.net

Concentration of Reactants: The stoichiometry of the reactants can significantly impact the reaction outcome. For example, in a Robinson annulation, the ratio of the ketone to the Michael acceptor can influence the yield and the formation of polymeric byproducts.

Catalyst Loading and Type: In catalytic reactions, the amount and nature of the catalyst are crucial. Optimizing the catalyst loading can lead to improved efficiency and cost-effectiveness. The choice of ligands in a catalytic system, such as in rhodium-catalyzed hydroformylation, can dramatically influence the selectivity of the reaction. rsc.org

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to achieve maximum conversion without significant product degradation.

A systematic approach to optimization, often involving Design of Experiments (DoE), can be employed to efficiently identify the optimal set of reaction conditions for the synthesis of Cyclohexaneacetaldehyde, 4-(1-methylethyl)-.

ParameterInfluence on ReactionExample
TemperatureReaction rate, selectivity, side reactionsSwern oxidation requires low temperatures to be effective. researchgate.net
Reactant ConcentrationReaction kinetics, yieldStoichiometry in Robinson annulation affects product formation.
SolventSolubility, reaction rate, intermediate stabilityDichloromethane is a common solvent for Dess-Martin oxidation. wikipedia.org
CatalystRate, selectivity, efficiencyLigand choice in hydroformylation controls regioselectivity. rsc.org

Isolation and Purification Techniques in Cyclohexaneacetaldehyde, 4-(1-methylethyl)- Synthesis

Following the synthesis of Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, the crude product contains a mixture of the desired aldehyde, unreacted starting materials, catalysts, and by-products such as the corresponding alcohol or carboxylic acid. Achieving the high level of purity required, particularly for fragrance applications, necessitates effective isolation and purification techniques. The choice of method depends on the nature of the impurities and the scale of the operation.

Distillation: Fractional distillation, often performed under reduced pressure (vacuum distillation), is a common technique used to purify aldehydes. This method separates compounds based on differences in their boiling points. nih.gov Given that fragrance compounds can be sensitive to high temperatures, vacuum distillation is preferred as it allows for boiling at lower temperatures, thus preventing thermal degradation of the product.

Chromatography: Column chromatography is a highly effective method for purifying aldehydes from complex mixtures. researchgate.net Typically, silica (B1680970) gel is used as the stationary phase, and a non-polar or moderately polar solvent system, such as a mixture of hexane (B92381) and diethyl ether or ethyl acetate, is used as the mobile phase. researchgate.net This technique allows for the separation of the aldehyde from more polar impurities like alcohols and carboxylic acids, which are more strongly retained on the silica gel column. researchgate.net For specific applications, advanced techniques like high-speed counter-current chromatography (HSCCC) have been successfully used to purify structurally related aldehydes from essential oils. nih.gov

Chemical Purification via Bisulfite Adduct Formation: A classic and highly selective method for purifying aldehydes involves the formation of a bisulfite adduct. nih.govreddit.com In this process, the crude aldehyde mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde reacts to form a water-soluble bisulfite addition product, which can then be separated from water-insoluble impurities (like unreacted starting materials or other organic by-products) through extraction. nih.govresearchgate.net After the separation, the purified aldehyde can be regenerated from the aqueous solution by treatment with a base, such as sodium bicarbonate or sodium hydroxide. nih.govresearchgate.net This method is particularly useful for removing non-aldehyde impurities.

The following table summarizes the common purification techniques employed in the synthesis of Cyclohexaneacetaldehyde, 4-(1-methylethyl)-.

Technique Principle of Separation Primary Application Advantages
Fractional DistillationDifference in boiling pointsLarge-scale purification; separation from non-volatile impurities.Efficient for large quantities; cost-effective.
Column ChromatographyDifferential adsorption on a stationary phaseHigh-purity separation; removal of polar impurities.High resolution; adaptable to various scales. researchgate.net
Bisulfite Adduct FormationReversible chemical reaction to form a water-soluble adductSelective removal of the aldehyde from a mixture of organic compounds.Highly selective for aldehydes; effective for separating from structurally similar non-aldehydic compounds. nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms of Cyclohexaneacetaldehyde, 4 1 Methylethyl

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is the primary site of chemical reactivity in Cyclohexaneacetaldehyde, 4-(1-methylethyl)-. Its electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, and the adjacent alpha-protons exhibit acidity, enabling condensation reactions.

Nucleophilic addition is a characteristic reaction of aldehydes. mdpi.comepa.gov The carbonyl carbon of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- is sp² hybridized and electrophilic, making it a prime target for nucleophiles. epa.gov The addition of a nucleophile leads to the formation of a tetrahedral intermediate where the carbonyl carbon becomes sp³ hybridized. epa.govresearchgate.net The steric hindrance imposed by the bulky 4-(1-methylethyl)cyclohexyl group can influence the rate of nucleophilic attack compared to less substituted aldehydes. libretexts.org

Common nucleophilic addition reactions for aldehydes like Cyclohexaneacetaldehyde, 4-(1-methylethyl)- include:

Cyanohydrin Formation: In the presence of hydrogen cyanide, the aldehyde can form a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. libretexts.org

Acetal (B89532) and Hemiacetal Formation: Reaction with alcohols under acidic or basic catalysis yields hemiacetals and subsequently acetals. This is a reversible reaction where two equivalents of alcohol are added to the aldehyde. libretexts.org

Grignard and Organolithium Reactions: Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl group, forming secondary alcohols upon workup. sigmaaldrich.com

Nucleophile Product Type Reaction Conditions
Cyanide (CN⁻)CyanohydrinBasic pH
Alcohol (R-OH)Hemiacetal/AcetalAcid or Base Catalysis
Grignard Reagent (R-MgX)Secondary AlcoholAnhydrous Ether
Hydride (H⁻ from NaBH₄ or LiAlH₄)Primary AlcoholMethanol or Ether/Water

Aldehydes with alpha-hydrogens, such as Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, can undergo base- or acid-catalyzed aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com This reaction involves the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate, especially upon heating, to form an α,β-unsaturated aldehyde. wikipedia.orgmasterorganicchemistry.com

The bulky 4-(1-methylethyl)cyclohexyl group may sterically hinder the approach of the enolate, potentially affecting the reaction rate and the equilibrium position of the aldol addition. Self-condensation of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- would lead to a dimer. Under certain conditions, this process can continue, leading to the formation of oligomers or polymers. This type of polymerization is a form of step-growth polymerization. byjus.come3s-conferences.org

The aldehyde functional group is readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent (Ag(NH₃)₂⁺) and Fehling's solution. The oxidation of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- would yield 2-(4-isopropylcyclohexyl)acetic acid.

Conversely, the aldehyde can be reduced to a primary alcohol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). sigmaaldrich.com Catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) can also be employed to reduce the aldehyde to an alcohol, 2-(4-isopropylcyclohexyl)ethanol.

Reagent Transformation Product
KMnO₄, H₂CrO₄Oxidation2-(4-isopropylcyclohexyl)acetic acid
NaBH₄, LiAlH₄Reduction2-(4-isopropylcyclohexyl)ethanol
H₂/Pd, Pt, or NiCatalytic Hydrogenation2-(4-isopropylcyclohexyl)ethanol

Reactions of the Cyclohexane (B81311) Ring System

The cyclohexane ring in Cyclohexaneacetaldehyde, 4-(1-methylethyl)- is a saturated aliphatic system and is generally less reactive than the aldehyde functional group. The ring exists predominantly in a chair conformation, with the bulky isopropyl and acetaldehyde (B116499) groups occupying equatorial positions to minimize steric strain. Reactions involving the cyclohexane ring typically require more forcing conditions, such as high temperatures or the presence of radical initiators.

Potential reactions of the cyclohexane ring include:

Free Radical Halogenation: In the presence of UV light or a radical initiator, the C-H bonds on the cyclohexane ring can undergo substitution with halogens (e.g., chlorine or bromine). This reaction is generally not very selective and would lead to a mixture of halogenated products.

Dehydrogenation: Under certain catalytic conditions at high temperatures, the cyclohexane ring could potentially be dehydrogenated to form an aromatic ring, though this is a synthetically challenging transformation in the presence of the aldehyde group.

Mechanistic Studies of Key Transformations

The mechanisms of the primary transformations of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- are well-understood from general principles of organic chemistry.

Nucleophilic Addition: The mechanism begins with the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. epa.gov This is followed by protonation of the alkoxide to yield the final alcohol product. researchgate.net Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

Aldol Condensation (Base-Catalyzed): The mechanism proceeds in several steps:

Deprotonation of the α-carbon by a base to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of a second aldehyde molecule to form a tetrahedral alkoxide intermediate.

Protonation of the alkoxide to give the β-hydroxy aldehyde (aldol addition product).

Under heating, elimination of a water molecule (dehydration) to form the α,β-unsaturated aldehyde. masterorganicchemistry.com

Stability and Degradation Pathways of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- under Various Chemical Conditions

The stability of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- is influenced by environmental factors such as light, heat, and the presence of acids or bases.

Autoxidation: Like many aldehydes, it is susceptible to autoxidation upon exposure to air (oxygen). This is a radical chain reaction that can lead to the formation of the corresponding carboxylic acid, 2-(4-isopropylcyclohexyl)acetic acid. This process can be accelerated by light and the presence of metal ions.

Acid and Base Instability: In the presence of strong acids or bases, the compound can undergo aldol condensation and potentially other rearrangements or polymerization reactions, as discussed earlier.

Thermal Stability: At elevated temperatures, in addition to promoting condensation reactions, decomposition can occur. The specific degradation products would depend on the temperature and the presence of other reactive species.

pH-Dependent Degradation: The stability of aldehydes can be pH-dependent. While relatively stable in a neutral pH range, the rate of degradation can increase in strongly acidic or alkaline conditions due to the catalysis of reactions like aldol condensation or acetal formation/hydrolysis if alcohols are present. nih.gov

Derivatives and Analogues of Cyclohexaneacetaldehyde, 4 1 Methylethyl

Structural Classification of Related Cyclohexane (B81311) Derivatives

Derivatives related to Cyclohexaneacetaldehyde, 4-(1-methylethyl)- can be systematically classified based on their core carbon skeleton and the nature of their functional groups. Many of these compounds fall under the classification of p-menthane (B155814) derivatives, which are characterized by a 1-isopropyl-4-methylcyclohexane skeleton. nist.govresearchgate.net While the parent compound of this article has an acetaldehyde (B116499) group instead of a methyl group at one position, the underlying 4-isopropylcyclohexyl structure is a common feature.

These derivatives are found in various applications, from fragrances to pharmaceuticals, owing to their diverse biological and chemical properties. nih.govnih.gov The classification can be organized based on the functional group present and the degree of saturation in the cyclohexane ring.

Table 1: Structural Classification of Derivatives
ClassCore StructureExample CompoundKey Features
Saturated Aldehydes4-IsopropylcyclohexaneCyclohexaneacetaldehyde, 4-(1-methylethyl)-Saturated cyclohexane ring with an acetaldehyde side chain.
Unsaturated Aldehydes4-Isopropylcyclohexene1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)- (Phellandral) chemeo.comnist.govContains a carbon-carbon double bond within the ring.
Ketones4-Isopropylcyclohexanep-Menthan-2-one nih.govFeatures a carbonyl group within the cyclohexane ring.
Alcohols4-Isopropylcyclohexanep-Menthan-8-ol (alpha-Terpineol)Contains one or more hydroxyl groups.
Amines4-Isopropylcyclohexane1,8-Diamino-p-menthane google.comFeatures one or more amino functional groups.
Hydrocarbons4-Isopropylcyclohexanep-Menthane nist.govFully saturated hydrocarbon skeleton.

Synthesis of Novel Derivatives from Cyclohexaneacetaldehyde, 4-(1-methylethyl)-

The synthesis of novel derivatives often employs strategic transformations of the parent aldehyde or utilizes related intermediates. Key among these intermediates are cyclohexanone (B45756) and cyclohexene (B86901) structures, which provide versatile platforms for chemical modification.

Cyclohexanone derivatives are pivotal intermediates in the synthesis of a variety of substituted cyclohexanes. google.com They are frequently prepared through methods such as the reduction of phenols or the oxidation of cyclohexane or cyclohexanol (B46403). nih.gov The carbonyl group of the cyclohexanone ring is a site of rich chemical reactivity, allowing for the introduction of diverse functional groups and side chains.

For instance, 4-isopropylcyclohexanone (B42220) can serve as a precursor. Reactions such as the Wittig reaction or Horner-Wadsworth-Emmons reaction can be used to introduce the two-carbon side chain, which can then be further modified to yield the desired aldehyde functionality. Aldol (B89426) condensation reactions involving cyclohexanones are also a common strategy to build larger molecular frameworks. doaj.orgacs.org These synthetic routes highlight the utility of cyclohexanones in constructing complex molecular architectures from simpler starting materials. nih.gov

The introduction of unsaturation into the cyclohexane ring to form cyclohexene derivatives opens up new avenues for functionalization. The Diels-Alder reaction is a powerful method for constructing substituted cyclohexene rings in a single step, combining a conjugated diene with a dienophile. researchgate.net This cycloaddition reaction provides excellent control over the regiochemistry and stereochemistry of the resulting product. nih.gov

Another common route to cyclohexenes is through the dehydration of cyclohexanol precursors. youtube.com This elimination reaction is typically acid-catalyzed and results in the formation of a double bond within the ring. The corresponding cyclohexanols can be readily obtained by the reduction of cyclohexanone intermediates. The position of the resulting double bond can often be controlled by the choice of reaction conditions and directing groups. The reactivity of the alkene functionality in cyclohexenes allows for a wide range of subsequent transformations, including epoxidation, dihydroxylation, and addition reactions. organic-chemistry.org

Isomeric Forms and Stereochemical Considerations in Derivatives

The derivatives of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- often possess multiple stereogenic centers, leading to the existence of various stereoisomers. The stereochemistry of these molecules is crucial as it can significantly influence their physical properties and biological activity.

For 1,4-disubstituted cyclohexane derivatives, such as those with a 4-(1-methylethyl) group, cis and trans geometric isomers are possible. mvpsvktcollege.ac.in These isomers differ in the spatial orientation of the substituents relative to the plane of the ring.

Cis Isomer : Both substituents are on the same side of the ring.

Trans Isomer : The substituents are on opposite sides of the ring.

The cyclohexane ring itself is not planar but exists predominantly in a chair conformation to minimize steric and angle strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. mvpsvktcollege.ac.in There is a constant equilibrium between two chair conformations through a process called ring flipping.

For a bulky substituent like the isopropyl group, the equatorial position is strongly favored energetically to avoid destabilizing 1,3-diaxial interactions with axial hydrogens on the same side of the ring. sapub.org The stability of a given isomer is therefore dependent on the conformation that maximizes the number of bulky groups in equatorial positions. For example, in trans-1-methyl-4-(1-methylethyl)cyclohexane, the conformation where both the methyl and isopropyl groups are equatorial is the most stable. nist.gov

Table 2: Conformational Analysis of 1,4-Disubstituted Cyclohexane Derivatives
IsomerChair Conformation 1 (Substituent Positions)Chair Conformation 2 (After Ring Flip)More Stable Conformer
cis-1,4-disubstitutedAxial, EquatorialEquatorial, AxialThe conformer where the larger group is equatorial.
trans-1,4-disubstitutedAxial, AxialEquatorial, EquatorialThe diequatorial conformer is significantly more stable.

Structure–Reactivity Relationships in Cyclohexaneacetaldehyde, 4-(1-methylethyl)- Analogues

The relationship between the structure of these analogues and their chemical reactivity is a fundamental aspect of their chemistry. Modifications to the functional groups or the carbon skeleton can lead to profound changes in their reactivity profiles.

The parent compound, Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, is characterized by the reactivity of its aldehyde group. This group is susceptible to nucleophilic attack and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

In contrast, cyclohexanone analogues possess a ketone functional group. While also reactive towards nucleophiles, ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects. They cannot be as easily oxidized as aldehydes.

The introduction of a double bond to form cyclohexene derivatives introduces the characteristic reactivity of alkenes. These compounds can undergo electrophilic addition reactions with reagents like halogens, hydrogen halides, and water. The double bond can also participate in cycloaddition reactions and be cleaved by ozonolysis.

Stereochemistry also plays a critical role in reactivity. The accessibility of a reactive site can be influenced by the steric bulk of nearby substituents and their conformational arrangement. For example, a functional group in an axial position might be more sterically hindered than one in an equatorial position, potentially leading to different reaction rates or product distributions. The rigid frameworks of some bicyclic derivatives, such as those based on the p-menthane scaffold, can also impose geometric constraints that influence reaction pathways. nih.gov

Advanced Analytical Characterization Techniques for Cyclohexaneacetaldehyde, 4 1 Methylethyl

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating Cyclohexaneacetaldehyde, 4-(1-methylethyl)- from reaction mixtures or natural extracts and for determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like Cyclohexaneacetaldehyde, 4-(1-methylethyl)-. nih.gov In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) flows through the column, which is coated with a stationary phase. Compounds in the mixture separate based on their boiling points and their interactions with the stationary phase. Less volatile compounds and those that interact more strongly with the stationary phase travel through the column more slowly.

As each separated compound exits the GC column, it enters the mass spectrometer, which serves as the detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a mass spectrum for each component. nih.gov This allows for positive identification of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- by comparing its retention time and mass spectrum to that of a known standard or to library data. copernicus.org The area under the chromatographic peak is proportional to the amount of the compound, enabling quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. sigmaaldrich.com HPLC is particularly useful for compounds that are not sufficiently volatile for GC or that might decompose at the high temperatures used in GC.

For the analysis of Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, a reversed-phase HPLC method would typically be employed. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. sielc.com The separation is based on the compound's polarity; less polar compounds are retained longer on the column.

Because aldehydes like Cyclohexaneacetaldehyde, 4-(1-methylethyl)- lack a strong chromophore for UV detection, a derivatization step is often performed. nih.gov The aldehyde can be reacted with a reagent such as 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that absorbs strongly in the UV-Vis region, significantly enhancing detection sensitivity. nih.gov The concentration can then be determined by comparing the peak area to a calibration curve generated from standards.

Chromatographic Method Principle of Separation Typical Application for Cyclohexaneacetaldehyde, 4-(1-methylethyl)-
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.Separation from other volatile components in a mixture; quantification.
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Analysis of purity; quantification, often after derivatization to enhance detection.

Advanced Chiroptical Methods for Stereochemical Analysis

The unambiguous determination of the absolute configuration and conformational preferences of chiral molecules such as Cyclohexaneacetaldehyde, 4-(1-methylethyl)- is a critical aspect of chemical analysis. Advanced chiroptical methods, which measure the differential interaction of a chiral substance with left and right circularly polarized light, provide profound insights into the three-dimensional structure of molecules in solution. wikipedia.org These techniques, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are indispensable for stereochemical elucidation, particularly when coupled with quantum-mechanical calculations. nih.govfrontiersin.org

While detailed published chiroptical spectra for Cyclohexaneacetaldehyde, 4-(1-methylethyl)- are not widely available, the principles of these advanced methods can be applied to understand how its stereochemistry would be characterized. The analysis would focus on the two chiral centers and the conformational preferences of the 4-isopropyl group, which can exist in either an axial or a more stable equatorial position on the cyclohexane (B81311) ring. pressbooks.publibretexts.org The aldehyde group acts as a chromophore, which is crucial for ECD and ORD analysis. ull.es

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orgnih.gov It is a powerful technique for determining the absolute configuration of chiral molecules, even those lacking a UV-Vis chromophore. researchgate.net The VCD spectrum provides a detailed fingerprint of the molecule's 3D structure in solution. nih.gov

Research Findings: For a molecule like Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, VCD analysis would involve measuring the experimental spectrum and comparing it to a spectrum predicted by ab initio quantum chemical calculations, such as Density Functional Theory (DFT). nih.govresearchgate.net A reliable assignment of the absolute configuration is achieved when the experimental spectrum shows a strong correlation with the calculated spectrum for one specific enantiomer. researchgate.netschrodinger.com

The VCD signals are highly sensitive to the molecule's conformation. nih.gov In this case, calculations would need to account for the chair conformations of the cyclohexane ring and the rotational position of the isopropyl and acetaldehyde (B116499) substituents. The equilibrium between the conformer with the equatorial isopropyl group (more stable) and the axial isopropyl group (less stable due to 1,3-diaxial interactions) would be considered to generate a Boltzmann-averaged theoretical spectrum that accurately reflects the state of the molecule in solution. libretexts.orgschrodinger.com

To illustrate the type of data obtained, the table below shows hypothetical, yet representative, VCD spectral data for the C-H stretching region of a chiral substituted cyclohexane. A positive or negative sign indicates the differential absorption (ΔA), which is the key feature for stereochemical assignment.

Vibrational ModeFrequency (cm⁻¹)Calculated ΔA (x 10⁻⁵) for (R,R)-enantiomerExperimental ΔA (x 10⁻⁵)
Aldehyde C-H Stretch2715+1.8+1.6
Asymmetric CH₃ Stretch2960-3.5-3.2
Symmetric CH₂ Stretch2875+0.9+1.1

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is the differential absorption of circularly polarized light corresponding to electronic transitions. ull.esmgcub.ac.in This technique is particularly useful for molecules containing a chromophore—an atom or group of atoms that absorbs light. ull.es In Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, the aldehyde group (C=O) serves as the key chromophore, which has a weak n→π* electronic transition in the 280-300 nm region.

Research Findings: The sign and magnitude of the ECD signal, known as a Cotton effect, are highly dependent on the chiral environment surrounding the chromophore. ull.esbhu.ac.in By analyzing the Cotton effect associated with the aldehyde group, one can deduce the absolute configuration of the adjacent chiral center. The Octant Rule, a semi-empirical method, is often used for substituted cyclohexanones and can be adapted for aldehydes to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. scribd.com

Modern approaches rely on comparing the experimental ECD spectrum with spectra predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations. nih.govunipi.it This method provides a more robust and non-empirical assignment of the absolute configuration. unipi.it The computational models would evaluate the contributions of different stable conformers to the final, Boltzmann-averaged spectrum. nih.gov

The following interactive table presents illustrative data for a chiral aldehyde on a cyclohexane ring, showing a characteristic Cotton effect.

TransitionWavelength (λₘₐₓ, nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Sign of Cotton Effect
n→π*295-2500Negative

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. mgcub.ac.inbhu.ac.in ORD and ECD are closely related phenomena (linked by the Kronig-Kramers relations), and an ECD absorption band gives rise to a characteristic S-shaped curve in the ORD spectrum, which is also called a Cotton effect. scribd.com

Research Findings: An ORD spectrum provides information similar to ECD. A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. bhu.ac.in The point where the rotation crosses the zero axis typically corresponds to the λₘₐₓ of the absorption band in the ECD spectrum. scribd.com

For Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, the ORD curve would be dominated by the Cotton effect arising from the aldehyde chromophore. The sign of this Cotton effect would be used to assign the absolute stereochemistry. While modern analysis often favors ECD for its clearer presentation of individual electronic transitions, ORD remains a valuable complementary technique.

This table illustrates the typical features of an ORD curve associated with a single Cotton effect for a chiral cyclohexane derivative.

FeatureWavelength (nm)Molar Rotation [Φ]
Peak310+4500
Crossover2950
Trough280-3800

Computational and Theoretical Investigations of Cyclohexaneacetaldehyde, 4 1 Methylethyl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering a way to solve the many-body Schrödinger equation for molecules to predict their structure and properties. aps.org These calculations form the basis for a detailed analysis of the electronic distribution and energy states within Cyclohexaneacetaldehyde, 4-(1-methylethyl)-.

Density Functional Theory (DFT) has become a standard and versatile method in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of the electron density. nih.gov

For Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, DFT calculations can be applied to:

Geometry Optimization: Determine the most stable three-dimensional arrangement of atoms (the ground-state geometry) by finding the minimum energy structure on the potential energy surface. This includes predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculate the distribution of electrons within the molecule. This allows for the determination of key electronic descriptors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Prediction: DFT can predict various spectroscopic properties. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies, corresponding to UV-visible spectra. nih.gov

Thermochemical Properties: Properties such as the heat of formation, enthalpy, and Gibbs free energy can be computed, providing insights into the molecule's thermodynamic stability.

The table below summarizes key properties of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- that can be investigated using DFT.

Property Investigated by DFTSignificance for Cyclohexaneacetaldehyde, 4-(1-methylethyl)-
Optimized Molecular GeometryProvides the most stable 3D structure, crucial for understanding steric interactions and receptor binding.
HOMO-LUMO Energy GapIndicates electronic excitability and chemical reactivity, particularly at the aldehyde functional group.
Mulliken Atomic ChargesReveals the partial charges on each atom, highlighting electrophilic (e.g., carbonyl carbon) and nucleophilic sites.
Vibrational FrequenciesPredicts the IR and Raman spectra, allowing for structural confirmation against experimental data.
Dipole MomentQuantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

Modern DFT studies often employ hybrid functionals, such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange to improve accuracy. researchgate.net The choice of basis set (e.g., 6-311++G(d,p)) is also critical for obtaining reliable results. nih.govmdpi.com

The non-rigid structure of Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, particularly the cyclohexane (B81311) ring and the rotatable bonds of its substituents, gives rise to multiple possible conformations. Conformational analysis aims to identify the different spatial arrangements of the molecule and determine their relative energies.

The cyclohexane ring typically adopts a stable "chair" conformation to minimize angular and torsional strain. However, it can undergo a "ring flip" to an alternative chair conformation through a higher-energy "twist-boat" intermediate. nih.gov The substituents—the 4-(1-methylethyl) group and the acetaldehyde (B116499) group—can occupy either axial or equatorial positions. Generally, conformations with bulky substituents in the equatorial position are more stable due to the avoidance of unfavorable 1,3-diaxial steric interactions. sapub.org

Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. mdpi.com MD simulates the natural motion of atoms and molecules by solving Newton's equations of motion, generating a trajectory that maps the molecule's positions and velocities. nih.gov For Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, an MD simulation can:

Sample a wide range of possible conformations by simulating the molecule's movement at a given temperature. nih.gov

Identify the most populated (lowest energy) conformational states and the energy barriers between them.

Provide insights into the dynamic behavior of the molecule in different environments, such as in a solvent or interacting with a biological receptor.

By analyzing the MD trajectory, researchers can construct a potential energy surface and determine the Boltzmann distribution of conformers, which is essential for understanding the molecule's average properties and behavior. nih.gov

Molecular Modeling for Reaction Pathways and Catalytic Mechanisms

The aldehyde functional group in Cyclohexaneacetaldehyde, 4-(1-methylethyl)- is a primary site of chemical reactivity. Molecular modeling can be used to investigate the mechanisms of reactions involving this group, such as oxidation, reduction, or nucleophilic addition.

Quantum chemical methods are employed to map out the entire reaction pathway from reactants to products. nih.gov This involves:

Locating Stationary Points: Identifying the minimum energy structures of the reactants, products, and any intermediates.

Finding Transition States (TS): Locating the saddle point on the potential energy surface that connects reactants and products. The TS represents the highest energy point along the minimum energy path.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), a key factor governing the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC path is computed to confirm that the identified transition state correctly connects the desired reactants and products. nih.gov

For example, modeling the reduction of the aldehyde to an alcohol would involve calculating the energy profile for the approach of a reducing agent (e.g., a hydride ion) to the carbonyl carbon. Such studies provide a detailed, step-by-step understanding of the reaction mechanism, including bond breaking and formation processes. rsc.org This information is invaluable for designing new catalysts or optimizing reaction conditions.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptors in Chemical Odorant Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of molecules with their biological activity. mdpi.com In the field of fragrance chemistry, QSAR is used to predict the odor character or intensity of a compound based on its physicochemical properties, which are quantified by molecular descriptors. nih.govsemanticscholar.org

The development of a QSAR model for a class of odorants including Cyclohexaneacetaldehyde, 4-(1-methylethyl)- would follow these general steps:

Data Set Compilation: A collection of molecules with similar structural features and known odor properties (the training set) is assembled.

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated. These can be derived from the molecular structure and can be classified into several types:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Describing atomic connectivity and branching.

Geometrical (3D): Related to the molecule's size and shape, often calculated from the optimized geometry.

Quantum Chemical (4D): Electronic properties like HOMO/LUMO energies, dipole moment, and atomic charges derived from methods like DFT. mdpi.com

Model Building and Validation: Statistical methods or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines) are used to build a mathematical equation linking the descriptors to the observed odor activity. nih.govsemanticscholar.org The model's predictive power is then rigorously tested using an external set of molecules (the test set). nih.gov

For Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, relevant descriptors might include its molecular shape, volume, surface area, and electronic properties related to the aldehyde group, as these features are often critical for binding to olfactory receptors.

The table below lists potential descriptors for QSAR studies.

Descriptor TypeExample DescriptorRelevance to Odor Perception
GeometricalMolecular VolumeRelates to the size of the molecule and its fit within an olfactory receptor pocket.
GeometricalMolecular Surface AreaInfluences intermolecular interactions and volatility.
ElectronicDipole MomentAffects how the molecule interacts with polar residues in a receptor.
ElectronicHOMO/LUMO EnergiesCan be related to the molecule's ability to participate in charge-transfer interactions.
TopologicalConnectivity IndicesQuantify the degree of branching and complexity of the molecular structure.

Successful QSAR models can accelerate the discovery of new fragrance ingredients by allowing for the virtual screening of large chemical libraries to identify promising candidates for synthesis and experimental testing. mdpi.com

Theoretical Prediction of Reactivity and Stability

Reactivity:

Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO are key to predicting reactivity. The LUMO is often localized on the antibonding π* orbital of the carbonyl group, making the carbonyl carbon an electrophilic site susceptible to attack by nucleophiles. The HOMO may involve lone pair electrons on the carbonyl oxygen, which can act as a nucleophilic or basic site. The HOMO-LUMO energy gap provides a measure of chemical reactivity; a smaller gap generally implies higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecular surface. For this molecule, it would show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) around the carbonyl carbon and the aldehyde proton, clearly identifying the reactive sites for electrophilic and nucleophilic attack.

Stability:

Thermodynamic Stability: As determined by DFT calculations of its Gibbs free energy of formation. A more negative value indicates greater thermodynamic stability.

Conformational Stability: Conformational analysis reveals the relative energies of different isomers. The stability of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- is largely determined by the energy of its most populated conformer, which is expected to have both the isopropyl and acetaldehyde substituent groups in equatorial positions to minimize steric strain. sapub.org

Kinetic Stability: This relates to the molecule's resistance to chemical change and is associated with the activation energies of its potential decomposition or reaction pathways. A large HOMO-LUMO gap is often correlated with high kinetic stability.

By combining these theoretical approaches, a comprehensive profile of the chemical behavior of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- can be constructed, guiding its practical applications and further research.

Applications and Industrial Significance of Cyclohexaneacetaldehyde, 4 1 Methylethyl

Role as a Chemical Intermediate in Organic Synthesis

The aldehyde functional group in Cyclohexaneacetaldehyde, 4-(1-methylethyl)- makes it a versatile intermediate in organic synthesis. Aldehydes are well-known for their reactivity and ability to participate in a wide array of chemical transformations. The presence of the 4-(1-methylethyl)cyclohexyl group can impart specific properties such as increased lipophilicity and steric bulk to the final products.

Key synthetic transformations involving the aldehyde group include:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(1-methylethyl)cyclohexaneacetic acid. This transformation is fundamental in the synthesis of various esters and amides with potential applications in flavors, fragrances, and pharmaceuticals.

Reduction: Reduction of the aldehyde group yields the primary alcohol, 2-[4-(1-methylethyl)cyclohexyl]ethanol. This alcohol can serve as a precursor for the synthesis of ethers, esters, and other alcohol derivatives.

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This allows for the formation of a wide range of products, including secondary alcohols (via Grignard or organolithium reagents), cyanohydrins, and acetals.

Condensation Reactions: Aldehydes are key substrates in various condensation reactions, such as the aldol (B89426) condensation and the Wittig reaction. These reactions are powerful tools for carbon-carbon bond formation, enabling the synthesis of more complex molecules.

The cyclohexane (B81311) ring, being a bulky and lipophilic moiety, can influence the stereochemistry and solubility of the reaction products, making this compound a potentially valuable building block in the synthesis of complex organic molecules.

Reaction TypeReagentsProduct Class
OxidationCrO₃, KMnO₄, etc.Carboxylic Acids
ReductionNaBH₄, LiAlH₄, H₂/catalystPrimary Alcohols
Nucleophilic AdditionGrignard reagents, organolithium reagents, HCNSecondary Alcohols, Cyanohydrins
CondensationAldehydes/Ketones (Aldol), Phosphonium ylides (Wittig)β-Hydroxy aldehydes/ketones, Alkenes

Applications in Specialty Chemical Manufacturing

The reactivity of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- suggests its potential use in the manufacturing of various specialty chemicals. The combination of the aldehyde functionality and the substituted cyclohexane ring can be exploited to produce molecules with tailored properties for specific applications.

Potential areas of application include:

Polymer Additives: Derivatives of this compound, such as the corresponding alcohol or carboxylic acid, could be used to synthesize esters that may function as plasticizers or polymer modifiers. The bulky cyclohexane group can affect the glass transition temperature and mechanical properties of polymers.

Surfactants and Lubricants: By incorporating polar head groups through reactions of the aldehyde, it may be possible to synthesize novel surfactants. The hydrophobic cyclohexane tail would provide the necessary properties for surface activity. Similarly, long-chain esters derived from this molecule could find applications as synthetic lubricants.

Adhesives and Coatings: The aldehyde group can participate in cross-linking reactions, suggesting a potential role in the formulation of adhesives and coatings where durability and chemical resistance are required.

Contribution to Olfactory Chemistry and Fragrance Ingredient Research (Focus on chemical principles, not sensory perception)

The structural characteristics of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- are of interest in the field of olfactory chemistry and fragrance research. Many fragrance molecules are aldehydes or contain cyclohexane rings, as these structural motifs are known to contribute to a wide range of scents. mdpi.com

From a chemical principles perspective, the following aspects are relevant:

Functional Group: The aldehyde group is a common osmophore, a functional group that is recognized by olfactory receptors and contributes to the perceived scent. The polarity and reactivity of the aldehyde group influence its binding to receptor proteins.

While the specific olfactory properties of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- are not documented, its structural similarity to known fragrance ingredients suggests it could be a target for synthesis and evaluation in fragrance research. The study of such molecules contributes to a better understanding of structure-odor relationships.

Structural FeatureRelevance to Olfactory Chemistry
Aldehyde GroupCommon osmophore, contributes to scent profile.
4-(1-methylethyl)cyclohexyl GroupInfluences molecular shape, size, and lipophilicity.
Overall Molecular StructureDetermines volatility and interaction with olfactory receptors.

Potential in Advanced Materials and Fuel Additives (e.g., Biofuel Blends)

The hydrocarbon-rich structure of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- suggests potential applications in the field of advanced materials and as a fuel additive.

Biofuel Blends: Cycloalkanes are being investigated as components of high-performance sustainable jet fuels due to their high energy density and favorable combustion properties. While this compound is an aldehyde, it could be readily converted to the corresponding cycloalkane, (1-ethyl-2-propyl)cyclohexane, through a series of reduction and deoxygenation reactions. The resulting branched cycloalkane could be a valuable component in biofuel blends, potentially improving properties such as cetane number and energy content.

Advanced Materials: The aldehyde functionality allows for the incorporation of this molecule into polymer backbones or as a pendant group through various polymerization and grafting techniques. The bulky cyclohexane group could impart unique thermal and mechanical properties to the resulting polymers, such as increased rigidity and thermal stability. Research into the synthesis of polymers from cyclodextrin (B1172386) derivatives highlights the interest in incorporating cyclic structures into polymer chains. rsc.org

The development of advanced materials and biofuels often relies on the availability of diverse chemical building blocks. While not currently a mainstream application, the chemical nature of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- makes it a candidate for research in these areas.

Involvement in Pheromone Chemistry Research (as a chemical compound, not its biological effect)

The synthesis of insect pheromones is a significant area of organic chemistry research, often involving complex, multi-step synthetic routes. researchgate.netrsc.orgnih.gov While there is no direct evidence of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- being a pheromone itself, its structural components are relevant to this field.

Synthetic Precursor: The cyclohexane ring is a common structural motif in some insect pheromones. This compound could potentially serve as a starting material or an intermediate in the synthesis of more complex pheromone structures. The aldehyde group can be readily transformed into other functional groups commonly found in pheromones, such as alcohols, esters, and alkenes. scielo.brasianpubs.org

Structural Analog: In pheromone research, the synthesis of structural analogs is crucial for understanding structure-activity relationships. By systematically modifying the structure of a known pheromone, researchers can identify the key structural features responsible for its biological activity. Cyclohexaneacetaldehyde, 4-(1-methylethyl)- could be used to create analogs of pheromones containing a cyclohexane ring, helping to elucidate the role of this specific moiety in receptor binding.

The synthesis of pheromones requires a diverse toolbox of chemical reactions and starting materials. bangor.ac.uk Compounds like Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, with their combination of a functional group and a specific carbocyclic scaffold, are valuable additions to this toolbox for researchers in the field.

Environmental Fate and Distribution of Cyclohexaneacetaldehyde, 4 1 Methylethyl

Pathways of Release and Environmental Compartmentation

Cyclohexaneacetaldehyde, 4-(1-methylethyl)- is primarily released into the environment through its use in a wide array of consumer products. As a volatile organic compound (VOC) used in perfumes, cosmetics, and household cleaners, its primary release pathway is through volatilization into the atmosphere during product application and use. researchgate.netsobfragrance.com Subsequent releases can occur via wastewater from households and manufacturing facilities, where residual amounts of the compound are washed down the drain.

Once released, the partitioning of Cyclohexaneacetaldehyde, 4-(1-methylethyl)- between different environmental compartments—air, water, soil, and sediment—is determined by its physical and chemical properties, such as vapor pressure, water solubility, and its octanol-water partition coefficient (Kow).

PropertyPredicted Value/Range for Structurally Similar AldehydesImplication for Environmental Compartmentation
Vapor Pressure Moderate to HighTends to partition to the atmosphere.
Water Solubility Low to ModerateLimited partitioning to the aqueous phase.
Log Kow HighPotential for adsorption to organic matter in soil and sediment, and bioaccumulation.

Note: The data in this table is representative of fragrance aldehydes with similar structures and is intended to provide a qualitative understanding of environmental compartmentation in the absence of specific data for Cyclohexaneacetaldehyde, 4-(1-methylethyl)-.

Due to its expected moderate to high vapor pressure, a significant portion of the released compound is anticipated to reside in the atmosphere. Its low to moderate water solubility suggests that it will not persist in high concentrations in the aqueous phase. However, its predicted high log Kow indicates a tendency to adsorb to the organic fraction of soil and sediment, potentially leading to its accumulation in these compartments.

Abiotic Degradation Processes in the Environment

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes. For Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, the most significant abiotic degradation pathways are likely to be atmospheric photooxidation and, to a lesser extent, hydrolysis.

Atmospheric Photooxidation: In the atmosphere, organic compounds like Cyclohexaneacetaldehyde, 4-(1-methylethyl)- are susceptible to degradation by hydroxyl radicals (•OH), which are highly reactive species formed photochemically. The rate of this reaction is a key determinant of the compound's atmospheric lifetime. While specific data is unavailable, structurally similar aliphatic and cyclic aldehydes are known to react with hydroxyl radicals. rsc.org

Hydrolysis: Hydrolysis is the breakdown of a substance by reaction with water. The aldehyde functional group can undergo hydration, but it is generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for Cyclohexaneacetaldehyde, 4-(1-methylethyl)-. researchgate.net

Degradation ProcessEnvironmental CompartmentPredicted SignificanceEstimated Half-life for Structurally Similar Aldehydes
Photooxidation AtmosphereHighHours to Days
Hydrolysis Water, SoilLowMonths to Years

Note: The half-life data presented is a general estimation for fragrance aldehydes and may not be representative of Cyclohexaneacetaldehyde, 4-(1-methylethyl)-.

Biotransformation and Microbial Degradation

Biotransformation and microbial degradation are critical processes in the removal of organic chemicals from the environment. These processes involve the breakdown of substances by microorganisms such as bacteria and fungi. nih.govnih.gov

It is anticipated that Cyclohexaneacetaldehyde, 4-(1-methylethyl)- will be susceptible to microbial degradation. The aliphatic aldehyde group is a functional group that can be readily metabolized by a variety of microorganisms. nih.gov The cyclohexane (B81311) ring may be more resistant to rapid degradation, but various microbial pathways exist for the breakdown of cyclic structures. nih.gov

In wastewater treatment plants, which receive significant inputs of consumer product chemicals, microbial populations are likely to adapt to and degrade fragrance compounds like Cyclohexaneacetaldehyde, 4-(1-methylethyl)-. The efficiency of this removal will depend on the operational conditions of the treatment plant. In soil and sediment, microbial communities will also contribute to the degradation of this compound, with the rate being influenced by factors such as temperature, pH, oxygen availability, and the presence of other nutrients.

EnvironmentDegradation PotentialKey Microbial Processes
Wastewater Treatment HighAerobic biodegradation
Soil Moderate to HighAerobic and anaerobic biodegradation
Sediment Low to ModeratePrimarily anaerobic biodegradation

Note: This table provides a qualitative assessment of biodegradation potential based on the chemical structure and behavior of similar compounds.

Environmental Regulatory Frameworks and Assessment Methodologies for Industrial Chemicals

The environmental safety of industrial chemicals, including fragrance ingredients like Cyclohexaneacetaldehyde, 4-(1-methylethyl)-, is governed by a variety of regulatory frameworks and assessed using established methodologies.

Regulatory Frameworks: In the United States, the primary legislation governing the environmental assessment of industrial chemicals is the Toxic Substances Control Act (TSCA) , administered by the Environmental Protection Agency (EPA). Under TSCA, the EPA has the authority to require testing of chemicals and to regulate their production, use, and disposal to prevent unreasonable risks to human health or the environment.

For fragrance ingredients specifically, the International Fragrance Association (IFRA) , an industry body, sets standards for the safe use of fragrance materials. These standards are based on scientific assessments carried out by the Research Institute for Fragrance Materials (RIFM) . rifm.orgnih.gov While these are industry standards, they are widely adopted by manufacturers globally.

Assessment Methodologies: The environmental risk assessment of industrial chemicals typically follows a structured approach that includes:

Hazard Identification: Determining the potential adverse effects of the chemical on environmental organisms. This involves reviewing existing toxicological data or conducting new studies.

Exposure Assessment: Estimating the concentrations of the chemical that are likely to be found in various environmental compartments. This involves modeling the release, transport, and fate of the chemical.

Effects Assessment: Determining the relationship between the dose (or concentration) of the chemical and the adverse effects observed in environmental organisms.

Risk Characterization: Integrating the exposure and effects assessments to estimate the probability and magnitude of adverse effects occurring in the environment.

Methodologies such as Life Cycle Assessment (LCA) are also used to evaluate the potential environmental impacts of a product, including its chemical ingredients, from raw material extraction through to disposal. rsc.org For fragrance ingredients, specialized risk assessments are conducted that consider their specific use patterns and potential for environmental release. nih.govresearchgate.net

Regulatory Body/OrganizationKey RoleRelevant Legislation/Standard
U.S. Environmental Protection Agency (EPA) Federal regulation of industrial chemicalsToxic Substances Control Act (TSCA)
International Fragrance Association (IFRA) Global industry standards for fragrance safetyIFRA Standards
Research Institute for Fragrance Materials (RIFM) Scientific assessment of fragrance ingredientsRIFM Database of environmental and toxicological data

Q & A

Q. What are the recommended synthetic routes for 4-(1-methylethyl)cyclohexaneacetaldehyde?

The compound can be synthesized via oxidation of the corresponding cyclohexanol derivative (e.g., 1-methyl-4-(1-methylethyl)cyclohexanol) using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent. This method preserves stereochemistry and avoids over-oxidation to carboxylic acids . Alternatively, Friedel-Crafts alkylation of cyclohexene derivatives with isopropyl halides in the presence of Lewis acids (e.g., AlCl₃) may yield intermediates that are subsequently functionalized with an aldehyde group via Vilsmeier-Haack formylation .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR : The aldehyde proton (δ 9.5–10.1 ppm in 1^1H NMR) and carbonyl carbon (δ 190–205 ppm in 13^{13}C NMR) are diagnostic. The isopropyl group’s splitting pattern (doublet of septets) and cyclohexane ring protons’ coupling constants help confirm stereochemistry .
  • IR : A strong absorption band near 1720 cm⁻¹ indicates the aldehyde C=O stretch. Additional peaks for C-H bending (cyclohexane ring) and isopropyl C-H stretches (~2960 cm⁻¹) are observed .
  • Mass Spectrometry (MS) : The molecular ion peak (m/z ~152 for C₁₀H₁₆O) and fragmentation patterns (e.g., loss of isopropyl group, m/z 110) aid in structural confirmation .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

  • LogP : ~2.8 (indicative of moderate hydrophobicity, relevant for solvent selection in extractions) .
  • Boiling Point : Estimated 220–230°C (guides distillation conditions) .
  • Polar Surface Area (PSA) : ~17 Ų (affects solubility and chromatographic retention) .
  • Stability : Susceptible to air oxidation; storage under inert gas (N₂/Ar) is recommended .

Advanced Questions

Q. How does stereochemistry influence reactivity in nucleophilic addition reactions?

The trans isomer (4-(1-methylethyl)cyclohexaneacetaldehyde) exhibits enhanced reactivity due to reduced steric hindrance compared to the cis configuration. For example, in Grignard reactions, the trans isomer’s aldehyde group is more accessible, leading to higher yields of secondary alcohols. Stereochemical analysis via NOESY NMR or X-ray crystallography is essential to confirm spatial arrangements .

Q. How can conflicting spectral data from different sources be resolved?

Contradictions in IR or MS data (e.g., variance in carbonyl peak intensity) may arise from impurities or instrumental calibration errors. Cross-validate using:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula .
  • Gas Chromatography (GC) with a 5% phenyl methyl siloxane column to assess purity and retention time .
  • Reference Standards : Compare with NIST-subscribed databases, noting their disclaimers about potential errors .

Q. What computational methods predict catalytic hydrogenation outcomes for this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model hydrogenation pathways, identifying preferred adsorption sites on catalysts like Pd/C or Raney Ni. Key parameters include:

  • Activation Energy : Lower for equatorial aldehyde conformers due to reduced steric clash.
  • Thermodynamic Stability : trans-Products are often more stable, as shown by Gibbs free energy calculations .

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Cyclohexaneacetaldehyde, 4-(1-methylethyl)-
Reactant of Route 2
Cyclohexaneacetaldehyde, 4-(1-methylethyl)-

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